2-(3-Phenoxyprop-1-yn-1-yl)thiophene
CAS No.: 918866-65-6
Cat. No.: VC18996914
Molecular Formula: C13H10OS
Molecular Weight: 214.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 918866-65-6 |
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Molecular Formula | C13H10OS |
Molecular Weight | 214.28 g/mol |
IUPAC Name | 2-(3-phenoxyprop-1-ynyl)thiophene |
Standard InChI | InChI=1S/C13H10OS/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-15-13/h1-3,5-7,9,11H,10H2 |
Standard InChI Key | NKVLZCOKODPKKM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)OCC#CC2=CC=CS2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(3-Phenoxyprop-1-yn-1-yl)thiophene consists of a thiophene ring (C₄H₄S) substituted at the 2-position by a propargyl ether group (-O-C₆H₅-CH₂-C≡C-). The thiophene’s sulfur atom contributes to electron delocalization, while the propargyl ether introduces steric and electronic effects that influence reactivity. The IUPAC name derives from the parent thiophene, with the substituent numbered to prioritize the propargyl chain’s terminal carbon .
Spectroscopic Characterization
While experimental NMR data for this specific compound are not provided in the cited sources, analogous structures exhibit distinct spectral features:
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¹H NMR: Thiophene protons resonate between δ 6.8–7.5 ppm, while phenoxy aromatic protons appear near δ 6.5–7.3 ppm. The acetylenic proton (if present) is typically absent due to symmetry or coupling .
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¹³C NMR: The sp-hybridized carbons of the alkyne resonate near δ 70–90 ppm, with thiophene carbons between δ 120–140 ppm .
Synonyms and Registry Information
The compound is cataloged under multiple identifiers, including:
Synthesis and Reaction Pathways
Copper-Catalyzed Coupling
A validated route involves Sonogashira coupling, adapting procedures from Wang et al. :
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Substrate Preparation: 2-Iodothiophene reacts with phenoxypropyne in the presence of Pd(PPh₃)₂Cl₂ and CuI.
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Conditions: Triethylamine solvent, 55°C, 3 hours under argon .
Mechanistic Insight: The copper cocatalyst facilitates oxidative addition of the aryl iodide, followed by transmetallation with the terminal alkyne. Reductive elimination yields the coupled product .
Silver-Mediated Oxidative Coupling
Silver acetylides, as described in ACS Omega , offer an alternative pathway:
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Reagents: Silver nitrate, sodium persulfate, and bipyridyl ligands.
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Outcome: Suppresses homo-coupling byproducts (e.g., 1,4-diphenylbuta-1,3-diyne) .
Physicochemical Properties
Calculated and Experimental Data
Property | Value | Method/Source |
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Molecular Weight | 214.28 g/mol | PubChem (analog) |
XLogP3 | ~3.4 | Estimated |
Hydrogen Bond Acceptors | 2 | Structural analysis |
Rotatable Bonds | 3 | IUPAC rules |
Notes:
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Lipophilicity: The XLogP3 value (~3.4) suggests moderate hydrophobicity, favoring solubility in organic solvents .
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Stability: Propargyl ethers are prone to hydrolysis under acidic conditions, necessitating anhydrous handling .
Applications and Functional Utility
Materials Science
Thiophene-acetylene hybrids serve as monomers for conductive polymers. The rigid-rod structure of poly(thiophene-ethynylene) derivatives enhances charge transport in organic semiconductors .
Pharmaceutical Intermediates
Propargyl ethers are precursors to bioactive molecules. For example, click chemistry modifications (e.g., Huisgen cycloaddition) enable conjugation with azide-containing drugs .
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